molecular formula C19H29N3O2 B136526 N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-methylisoxazole-3-carboxamide CAS No. 145440-99-9

N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B136526
CAS No.: 145440-99-9
M. Wt: 329.4 g/mol
InChI Key: LOQWMANLSOLNMO-UHFFFAOYSA-N
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Description

N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-methylisoxazole-3-carboxamide is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes an isoxazole ring, a diethylamino group, and a dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps may include:

  • Formation of the isoxazole ring through cyclization reactions.
  • Introduction of the diethylamino group via nucleophilic substitution.
  • Attachment of the dimethylphenyl group through electrophilic aromatic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-methylisoxazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-3-isoxazolecarboxamide
  • N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-4-methyl-3-isoxazolecarboxamide
  • N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-ethyl-3-isoxazolecarboxamide

Uniqueness

N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-methylisoxazole-3-carboxamide is unique due to its specific substitution pattern on the isoxazole ring and the presence of both diethylamino and dimethylphenyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

CAS No.

145440-99-9

Molecular Formula

C19H29N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(2,6-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H27N3O2/c1-6-21(7-2)11-12-22(18-14(3)9-8-10-15(18)4)19(23)17-13-16(5)24-20-17/h8-10,13H,6-7,11-12H2,1-5H3

InChI Key

LOQWMANLSOLNMO-UHFFFAOYSA-N

SMILES

CCN(CC)CCN(C1=C(C=CC=C1C)C)C(=O)C2=NOC(=C2)C

Canonical SMILES

CCN(CC)CCN(C1=C(C=CC=C1C)C)C(=O)C2=NOC(=C2)C

Synonyms

N-(2-diethylaminoethyl)-N-(2,6-dimethylphenyl)-5-methyl-oxazole-3-carb oxamide

Origin of Product

United States

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